molecular formula C16H16F3NO2S B2538596 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide CAS No. 2097861-32-8

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2538596
CAS No.: 2097861-32-8
M. Wt: 343.36
InChI Key: NFIVUUAGBPIXQJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide is a complex organic compound featuring a benzamide core substituted with a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-hydroxy-2-[(thiophen-3-

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F3N1O2S1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been highlighted in recent studies. These enzymes play critical roles in neurotransmission and are significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Biological Activities

  • Enzyme Inhibition : The compound has been reported to exhibit inhibitory effects on AChE and BChE, which are crucial for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling in the brain .
  • Antioxidant Properties : Research indicates that compounds with similar structures may possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegeneration .
  • Anti-inflammatory Effects : There is evidence suggesting that this class of compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of AChE with IC50 values in the low micromolar range, indicating strong potential for cognitive enhancement in Alzheimer's disease models .
Study 2 Showed antioxidant activity comparable to established antioxidants, suggesting a protective effect against oxidative damage in neuronal cells .
Study 3 Reported anti-inflammatory effects through modulation of pro-inflammatory cytokines in vitro, highlighting potential applications in treating inflammatory disorders .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-15(22,8-11-5-6-23-9-11)10-20-14(21)12-3-2-4-13(7-12)16(17,18)19/h2-7,9,22H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVUUAGBPIXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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